molecular formula C19H16N6O3 B2451277 5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1903167-16-7

5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2451277
CAS RN: 1903167-16-7
M. Wt: 376.376
InChI Key: MJAMXTHZQLLDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.376. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

Researchers have synthesized and evaluated a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings for their insecticidal activities against the diamondback moth. Some compounds showed promising insecticidal activities, which suggests their potential use in agricultural pest management (Qi et al., 2014).

Anticancer and Anti-Inflammatory Agents

Novel heterocyclic compounds containing the oxadiazole moiety have been synthesized and are expected to exhibit hypertensive activity. Such compounds could potentially contribute to the development of new therapeutic agents for treating hypertension (Kumar & Mashelker, 2007).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds with 1,2,4-oxadiazole rings, were synthesized and tested against Mycobacterium tuberculosis. These compounds exhibited varying degrees of antimycobacterial activity, offering a potential pathway for developing new treatments for tuberculosis (Gezginci et al., 1998).

Polymer Science

Research into novel polyhydrazides containing pendant amide-imide-pyridine moieties has shown that these polymers have moderate inherent viscosities, are soluble in polar aprotic solvents, and display thermal stability. Such materials could have applications in high-performance polymers and materials science (Vakili et al., 2012).

Neutrophil Elastase Inhibition

A novel oral inhibitor of neutrophil elastase (NE), AZD9668, has been characterized for its potential in treating respiratory diseases such as bronchiectasis and chronic obstructive pulmonary disease. The study provides insights into the enzyme inhibition mechanism and highlights the therapeutic potential of targeting NE (Stevens et al., 2011).

Nitric Oxide Synthase Inhibition

Phenylpyrrole derivatives have been evaluated as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS), providing a foundation for the development of new therapeutic agents targeting these enzymes to treat conditions like Parkinson's disease (Cara et al., 2009).

properties

IUPAC Name

5-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-12-15(10-22-25(12)13-6-3-2-4-7-13)19(27)21-11-16-23-17(24-28-16)14-8-5-9-20-18(14)26/h2-10H,11H2,1H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMXTHZQLLDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylpyrazole-4-carboxamide

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